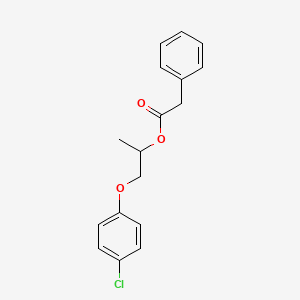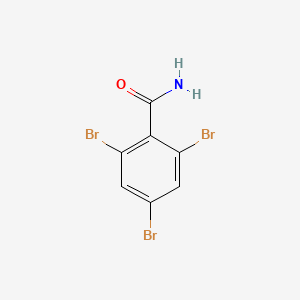
2,4,6-Tribromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromobenzamide is an organic compound with the molecular formula C7H4Br3NO. It is a derivative of benzamide where three bromine atoms are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromobenzamide typically involves the bromination of benzamide. One common method is the reaction of benzamide with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like acetic acid or chloroform at a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of handling hazardous bromine reagents.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,4,6-tribromoaniline using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 2,4,6-tribromobenzoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Various substituted benzamides.
Reduction: 2,4,6-Tribromoaniline.
Oxidation: 2,4,6-Tribromobenzoic acid.
Scientific Research Applications
2,4,6-Tribromobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromobenzamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The bromine atoms in the compound enhance its reactivity and binding affinity to these targets, making it a potent agent in various applications.
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Similar in structure but with an amine group instead of an amide.
2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amide.
2,4,6-Tribromobenzoic acid: Contains a carboxyl group instead of an amide.
Uniqueness: 2,4,6-Tribromobenzamide is unique due to its amide functional group, which imparts different chemical and physical properties compared to its analogs. The presence of the amide group makes it more suitable for certain reactions and applications, particularly in the synthesis of pharmaceuticals and other organic compounds.
Properties
CAS No. |
5947-23-9 |
|---|---|
Molecular Formula |
C7H4Br3NO |
Molecular Weight |
357.82 g/mol |
IUPAC Name |
2,4,6-tribromobenzamide |
InChI |
InChI=1S/C7H4Br3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
InChI Key |
PLBUPXLGOWJKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


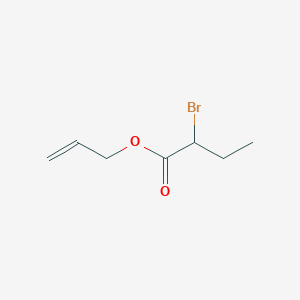
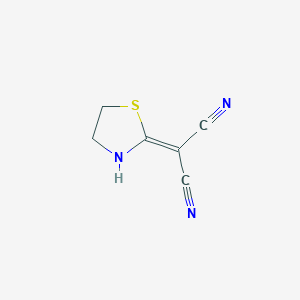
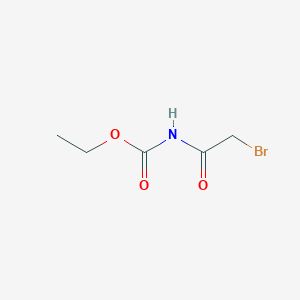
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)
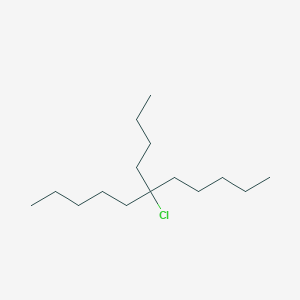




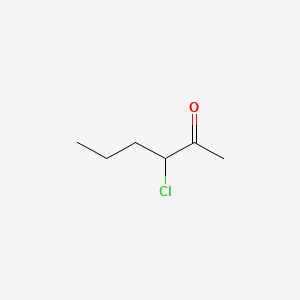

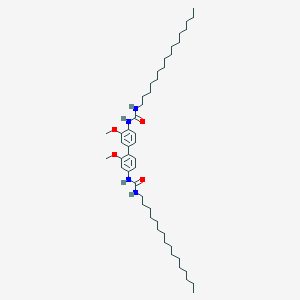
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
